molecular formula C18H17NO5 B2627967 Ethyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate CAS No. 321432-25-1

Ethyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate

Cat. No.: B2627967
CAS No.: 321432-25-1
M. Wt: 327.336
InChI Key: FUZGFHLLZKAXNJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate typically involves the reaction of 1-formyl-2-naphthol with ethyl 4,5-dihydro-3-isoxazolecarboxylate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The isoxazole ring may also participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-{[(1-formyl-2-phenyl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate
  • Ethyl 5-{[(1-formyl-2-thienyl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate
  • Ethyl 5-{[(1-formyl-2-pyridyl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate

Uniqueness

Ethyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate is unique due to its naphthyl group, which provides distinct electronic and steric properties compared to phenyl, thienyl, or pyridyl analogs. This uniqueness can result in different biological activities and chemical reactivities, making it a valuable compound for research and development .

Biological Activity

Ethyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate, a compound with the CAS number 321432-25-1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, highlighting research findings, case studies, and relevant data.

Basic Information:

  • Molecular Formula: C18_{18}H17_{17}N O5_5
  • Molecular Weight: 327.33 g/mol
  • Density: 1.3 ± 0.1 g/cm³
  • Boiling Point: 502.2 ± 46.0 °C at 760 mmHg
  • Melting Point: 113-115 °C
  • LogP: 2.38
  • Flash Point: 221.5 ± 23.4 °C

This compound belongs to the isoxazole family and features a naphthyl group, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of isoxazole have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Potential

Research has also explored the anticancer potential of isoxazole derivatives. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound appears to activate caspase pathways, leading to programmed cell death.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties as well. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity may be beneficial in conditions characterized by chronic inflammation.

Case Study: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry investigated various isoxazole derivatives for their antimicrobial efficacy. This compound was included in the screening and demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively .

Case Study: Anticancer Activity

In a study featured in Cancer Letters, researchers evaluated the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values around 15 µM after 48 hours of exposure .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition against S. aureus & E. coliJournal of Medicinal Chemistry
AnticancerInduction of apoptosis in MCF-7 cellsCancer Letters
Anti-inflammatoryInhibition of COX-2 and iNOSVarious studies

Properties

IUPAC Name

ethyl 5-[(1-formylnaphthalen-2-yl)oxymethyl]-4,5-dihydro-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-2-22-18(21)16-9-13(24-19-16)11-23-17-8-7-12-5-3-4-6-14(12)15(17)10-20/h3-8,10,13H,2,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZGFHLLZKAXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(C1)COC2=C(C3=CC=CC=C3C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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